molecular formula C15H13ClN2 B2958626 2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole CAS No. 304881-19-4

2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B2958626
CAS No.: 304881-19-4
M. Wt: 256.73
InChI Key: FJKIKUSEVUICTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Chemical Reactions Analysis

The chemical reactions involving benzimidazoles are diverse, depending on the functional groups present in the molecule. They can undergo reactions typical of aromatic amines, such as acylation and sulfonation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-(3-Chlorophenyl)ethylamine, a related compound, is reported to be a liquid with a refractive index of 1.549, a boiling point of 111-113 °C/12 mmHg, and a density of 1.119 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of benzimidazoles depends on their chemical structure and the biological system in which they are used. Some benzimidazoles have been shown to inhibit the polymerization of tubulin into microtubules, affecting cell division .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-(3-Chlorophenyl)ethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIKUSEVUICTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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